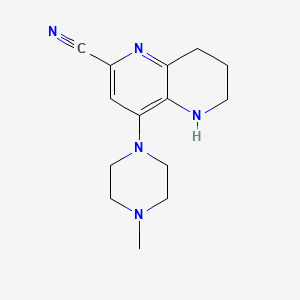
5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is a heterocyclic compound that features an imidazo[4,5-c][1,8]naphthyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the butyl and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic ring.
Reduction: Reduction reactions could target the imidazo ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including infections and cancers.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-c][1,8]naphthyridine: The parent compound without the butyl and methyl groups.
Substituted imidazo[4,5-c][1,8]naphthyridines: Compounds with different substituents on the imidazo and naphthyridine rings.
Uniqueness
5-Butyl-1-methyl-1H-imidazo(4,5-c)(1,8)naphthyridin-4(5H)-one is unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
139482-11-4 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-butyl-1-methylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-8-18-13-10(6-5-7-15-13)12-11(14(18)19)16-9-17(12)2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
BOHGODZVBZWKSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C3=C(C1=O)N=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)

![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)

![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)

![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)



